molecular formula C18H16N2O4 B2552832 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795086-43-9

4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2552832
CAS No.: 1795086-43-9
M. Wt: 324.336
InChI Key: LXERHIVXHCMYBQ-UHFFFAOYSA-N
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Description

4-((1-(1H-Indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This multi-ring system incorporates several privileged pharmacophores, including an indole scaffold, an azetidine ring, and a 2H-pyran-2-one moiety. The indole nucleus is a widely recognized structural component in bioactive molecules, with documented applications in the development of kinase inhibitors for oncology research . Its integration with a pyran-2-one core, a versatile building block known for its utility in synthesizing key intermediates, enhances the compound's potential as a versatile scaffold for creating diverse molecular structures . The specific molecular architecture of this compound suggests its primary research value lies in the exploration of novel therapeutic agents. Indole-based analogues have demonstrated potent inhibitory activity against various biological targets. For instance, closely related indole-5-carboxamide derivatives have been rationally designed and evaluated as highly potent and selective Monoamine Oxidase-B (MAO-B) inhibitors, showing potential for neurodegenerative disease research such as Parkinson's Disease . Furthermore, recent indole derivatives have been investigated as selective inhibitors of protein kinase CK2, a well-validated therapeutic target in oncology due to its role in promoting cell survival and proliferation in a wide range of cancers, including multiple myeloma, leukemia, and solid tumors . The azetidine ring, a four-membered nitrogen heterocycle, is a valuable component in drug discovery, often used to modulate metabolic stability, conformation, and potency . Researchers can utilize this compound as a key intermediate in multicomponent reactions or as a core structure for further derivatization in the synthesis of potential bioactive molecules . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

4-[1-(1H-indole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-6-14(8-17(21)23-11)24-15-9-20(10-15)18(22)13-2-3-16-12(7-13)4-5-19-16/h2-8,15,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXERHIVXHCMYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Indole-5-carbonyl Intermediate: The synthesis begins with the preparation of the indole-5-carbonyl intermediate. This can be achieved through the acylation of indole with an appropriate acyl chloride under basic conditions.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the indole-5-carbonyl intermediate with an azetidine derivative under suitable conditions, such as in the presence of a base like sodium hydride.

    Coupling with Pyranone: The final step involves the coupling of the azetidine-indole intermediate with a pyranone derivative. This can be achieved through an etherification reaction, where the hydroxyl group of the pyranone reacts with the azetidine-indole intermediate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo substitution reactions, especially at the indole and pyranone rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted indole and pyranone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may confer biological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also play a role in binding to biological targets, while the pyranone structure can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

6-Heptyl-5,6-dihydro-2H-pyran-2-one (FDB003024)

  • Structure : A simpler pyran-2-one derivative lacking the azetidine-indole substituent but featuring a heptyl chain at position 4.
  • Key Differences : The absence of the azetidine-indole group reduces hydrogen-bonding capacity and aromatic interactions, limiting its utility in targeted drug design. However, its lipophilic heptyl chain enhances membrane permeability compared to the polar indole-containing compound .

4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (BJ12865)

  • Structure : Shares the same pyran-2-one and azetidine-3-yloxy framework but substitutes the indole-5-carbonyl group with a 2-(2-methoxyphenyl)acetyl moiety.
  • The indole-5-carbonyl group in the target compound provides stronger π-π stacking interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Azetidine-Containing Analogues

5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o)

  • Structure : A pyridine-pyrazole hybrid with an azetidine-like alkoxy substituent.
  • Key Differences :
    • The pyrazole ring enhances metabolic stability but reduces conformational flexibility compared to the azetidine ring.
    • Fluorine substituents improve bioavailability but may introduce toxicity concerns absent in the indole-based compound .

6-(4-Methylpiperazin-1-yl)-1H-indole (A434378)

  • Structure : Indole substituted with a piperazine group at position 5.
  • Key Differences: Piperazine increases solubility but reduces steric bulk compared to the azetidine-pyranone system. The absence of the pyranone core eliminates lactone-related reactivity, such as pH-dependent ring-opening .

Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Highlights
Target Compound Pyran-2-one Azetidine-indole-5-carbonyl, 6-methyl ~350-400 (estimated) Kinase inhibition, enzyme modulation
BJ12865 Pyran-2-one 2-(2-Methoxyphenyl)acetyl, 6-methyl 329.35 Improved lipophilicity
8o Pyridine-pyrazole Cyclopropyl, difluorophenoxy ~350-400 DHODH inhibition
6-Heptyl-5,6-dihydro-2H-pyran-2-one Dihydropyran-2-one Heptyl 184.28 Antimicrobial (limited scope)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling indole-5-carboxylic acid to an azetidine intermediate, followed by conjugation with the pyranone core—similar to methods in for pyrazole derivatives .
  • Biological Activity : The indole-5-carbonyl group is critical for binding to ATP pockets in kinases, while the azetidine’s small ring size enhances conformational restraint, improving target selectivity over bulkier analogues like piperazine-containing indoles .

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